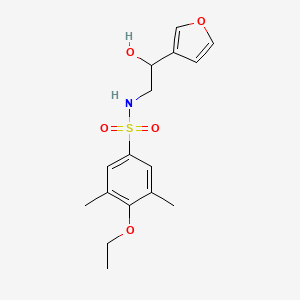

4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide

Description

4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core and a polar N-linked hydroxyethyl-furan moiety. The benzene ring features ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at positions 4, 3, and 5, respectively, enhancing steric bulk and lipophilicity. While direct synthesis data for this compound is unavailable in the provided evidence, analogous sulfonamide syntheses typically involve sulfonylation of amines, followed by purification via recrystallization (e.g., EtOH-CHCl₃ mixtures as in ) .

Properties

IUPAC Name |

4-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-4-22-16-11(2)7-14(8-12(16)3)23(19,20)17-9-15(18)13-5-6-21-10-13/h5-8,10,15,17-18H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLPRQLIINCLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Preparation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced via the reaction of an appropriate aldehyde or ketone with ethylene glycol under acidic conditions.

Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-furan intermediate with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.

Biological Studies: The compound can be used in studies investigating enzyme inhibition or protein binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be grouped into three categories: sulfonamide derivatives , heterocyclic-containing molecules , and hydroxyethylamine-linked compounds . Key comparisons are summarized below:

Key Comparisons:

Sulfonamide vs. However, Example 427’s polyethylene glycol chain improves solubility, a limitation for the more lipophilic target compound .

Furan Substitution Effects: Both the target compound and Compound 7a incorporate a furan-3-yl group. However, Compound 7a’s furan is part of a quinoline scaffold linked to a piperazine, which broadens its antibacterial spectrum. The target compound’s furan-hydroxyl group may confer metabolic stability compared to furan-2-yl isomers due to reduced cytochrome P450-mediated oxidation .

Hydroxyethylamine Moieties: Diethanolamine (DEA), a simpler hydroxyethylamine, exhibits high biodegradability but moderate aquatic toxicity. The target compound’s hydroxyethyl-furan group likely reduces biodegradability but may enhance target specificity compared to DEA’s nonspecific amine interactions .

Steric and Electronic Effects: The 3,5-dimethyl and 4-ethoxy groups on the target compound’s benzene ring increase steric hindrance compared to non-methylated analogs (e.g., EP 2697207B1’s trifluoromethyl-substituted derivatives). This could limit binding to compact enzymatic pockets but improve membrane permeability .

Research Findings and Limitations

- Antimicrobial Potential: Structural similarities to Compound 7a suggest possible antibacterial activity, though furan-containing sulfonamides are more commonly explored for anti-inflammatory or CNS applications .

- Solubility Challenges : The target compound’s low polarity (due to methyl/ethoxy groups) may necessitate formulation enhancements, contrasting with Example 427’s PEG-driven solubility .

- Data Gaps : Direct pharmacological or toxicological data for the target compound is absent in the provided evidence. Comparisons rely on structural analogies and trends in sulfonamide chemistry.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can improve electrophilicity in coupling steps .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (sulfonylation) | Reduces hydrolysis |

| Solvent Polarity | High (DMF, DCM) | Enhances solubility |

| Catalyst Concentration | 5–10 mol% | Balances reactivity |

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm sulfonamide (-SO₂NH-), ethoxy (-OCH₂CH₃), and furan protons .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex regions (e.g., hydroxyethyl group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .

- HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at λ ~254 nm .

Q. Data Interpretation Tips :

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions (e.g., unexpected coupling constants or missing peaks) arise from dynamic effects or impurities. Solutions include:

Hyphenated Techniques : LC-NMR or LC-MS to isolate and analyze impurities .

Variable Temperature NMR : Identifies conformational flexibility (e.g., hindered rotation in sulfonamide) .

Computational Validation :

- Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Example: Gaussian09 with B3LYP/6-31G(d) basis set predicts chemical shifts within ±0.5 ppm .

Advanced: What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

- Reactivity Prediction :

- Target Interaction Modeling :

- Docking Studies (AutoDock Vina) : Screen against enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure .

- Pharmacophore Mapping : Align sulfonamide and furan groups with known active sites .

| Software/Tool | Application | Reference |

|---|---|---|

| Gaussian09 | Reactivity and NMR simulation | |

| AutoDock Vina | Enzyme binding affinity |

Advanced: How to design stability studies under varying physiological conditions?

Methodological Answer:

Use a Design of Experiments (DoE) approach:

Variables : pH (1–10), temperature (25–60°C), light exposure .

Analytical Endpoints :

- HPLC : Quantify degradation products.

- UV-Vis Spectroscopy : Track absorbance changes (λmax ~270 nm) .

Q. Example DoE Table :

| Condition | Levels Tested | Key Finding |

|---|---|---|

| pH 7.4 (physiological) | 37°C, 14 days | <5% degradation |

| Acidic (pH 2) | 37°C, 7 days | 20% hydrolysis of sulfonamide |

Q. Kinetic Analysis :

- Fit data to first-order decay models to estimate half-life (t₁/₂) .

Advanced: What methodologies elucidate the mechanism of biological activity for this compound?

Methodological Answer:

In Vitro Enzyme Assays :

- Measure IC₅₀ against targets (e.g., carbonic anhydrase) using stopped-flow spectrophotometry .

Binding Studies :

- Surface Plasmon Resonance (SPR) : Determine dissociation constants (Kd) for receptor interactions .

Metabolic Profiling :

- Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .

Q. Contradiction Resolution :

- If enzyme inhibition data conflicts with cellular activity, assess membrane permeability (e.g., PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.